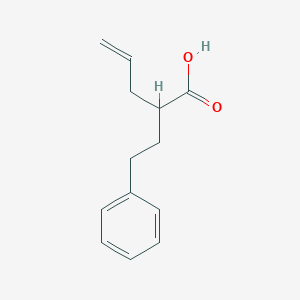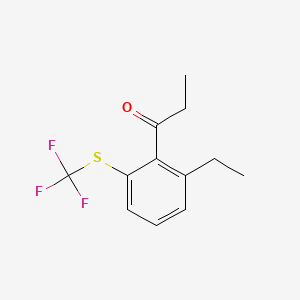
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS. This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by iodination and the introduction of the methylthio group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The presence of reactive bromine and iodine atoms allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methylthio group can also participate in interactions with proteins and enzymes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(2-chloro-3-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-iodo-3-(ethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is unique due to the combination of bromine, iodine, and a methylthio group on the phenyl ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H10BrIOS |
|---|---|
Molecular Weight |
385.06 g/mol |
IUPAC Name |
1-bromo-1-(2-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChI Key |
SYLOFCZKLBPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


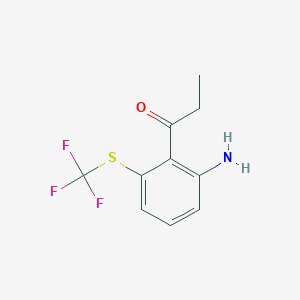
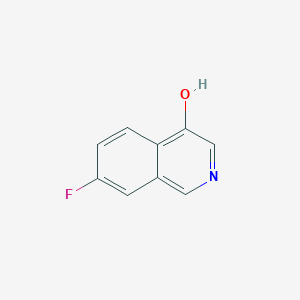
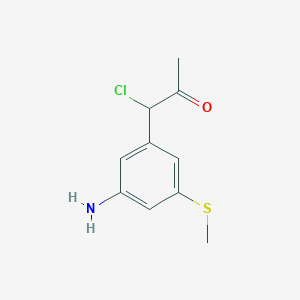
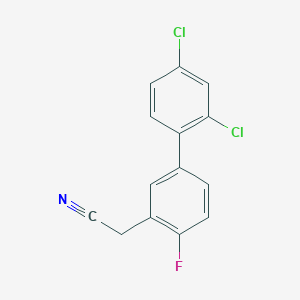


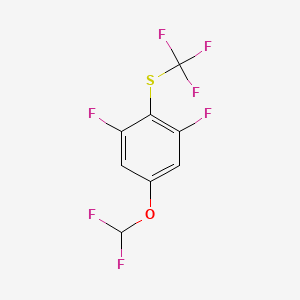
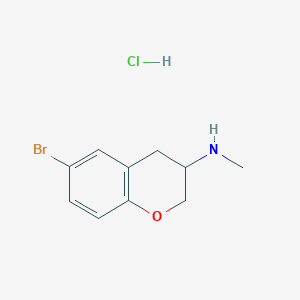
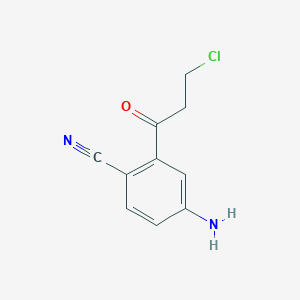
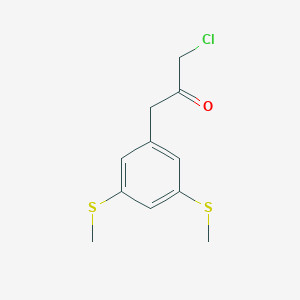
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
